N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structural features, including a pyridine ring substituted with bromine and chlorine atoms, a sulfonyl group, and a cyclopropane carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-6-chloropyridine.
Sulfonylation: The pyridine derivative undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Cyclopropanation: The sulfonylated intermediate is then subjected to cyclopropanation using a suitable cyclopropane carboxylic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for sulfonylation and cyclopropanation reactions, which can enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropane carboxylic acid derivatives.
Reduction: Reduction of the sulfonyl group can yield corresponding sulfides or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Cyclopropane carboxylic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity. The cyclopropane ring can introduce strain into molecular interactions, affecting binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]benzamide: Similar structure but with a benzamide moiety instead of a cyclopropane carboxamide.
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]acetamide: Contains an acetamide group instead of a cyclopropane carboxamide.
Uniqueness
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
N-(5-bromo-6-chloropyridin-3-yl)sulfonylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O3S/c10-7-3-6(4-12-8(7)11)17(15,16)13-9(14)5-1-2-5/h3-5H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZUJVKMKZANOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.